Cas no 1525631-12-2 (2-(2,3-dihydro-1,4-benzodioxin-5-yl)butanoic acid)
2-(2,3-dihydro-1,4-benzodioxin-5-yl)butanoic acid Chemical and Physical Properties
Names and Identifiers
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- 2-(2,3-dihydro-1,4-benzodioxin-5-yl)butanoic acid
- EN300-1138942
- 1525631-12-2
-
- Inchi: 1S/C12H14O4/c1-2-8(12(13)14)9-4-3-5-10-11(9)16-7-6-15-10/h3-5,8H,2,6-7H2,1H3,(H,13,14)
- InChI Key: SCABCZLQMDAPTC-UHFFFAOYSA-N
- SMILES: O1CCOC2C=CC=C(C1=2)C(C(=O)O)CC
Computed Properties
- Exact Mass: 222.08920892g/mol
- Monoisotopic Mass: 222.08920892g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 253
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 55.8Ų
2-(2,3-dihydro-1,4-benzodioxin-5-yl)butanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1138942-1.0g |
2-(2,3-dihydro-1,4-benzodioxin-5-yl)butanoic acid |
1525631-12-2 | 1g |
$0.0 | 2023-06-09 | ||
| Enamine | EN300-1138942-0.05g |
2-(2,3-dihydro-1,4-benzodioxin-5-yl)butanoic acid |
1525631-12-2 | 95% | 0.05g |
$468.0 | 2023-10-26 | |
| Enamine | EN300-1138942-0.1g |
2-(2,3-dihydro-1,4-benzodioxin-5-yl)butanoic acid |
1525631-12-2 | 95% | 0.1g |
$490.0 | 2023-10-26 | |
| Enamine | EN300-1138942-0.25g |
2-(2,3-dihydro-1,4-benzodioxin-5-yl)butanoic acid |
1525631-12-2 | 95% | 0.25g |
$513.0 | 2023-10-26 | |
| Enamine | EN300-1138942-0.5g |
2-(2,3-dihydro-1,4-benzodioxin-5-yl)butanoic acid |
1525631-12-2 | 95% | 0.5g |
$535.0 | 2023-10-26 | |
| Enamine | EN300-1138942-1g |
2-(2,3-dihydro-1,4-benzodioxin-5-yl)butanoic acid |
1525631-12-2 | 95% | 1g |
$557.0 | 2023-10-26 | |
| Enamine | EN300-1138942-2.5g |
2-(2,3-dihydro-1,4-benzodioxin-5-yl)butanoic acid |
1525631-12-2 | 95% | 2.5g |
$1089.0 | 2023-10-26 | |
| Enamine | EN300-1138942-5g |
2-(2,3-dihydro-1,4-benzodioxin-5-yl)butanoic acid |
1525631-12-2 | 95% | 5g |
$1614.0 | 2023-10-26 | |
| Enamine | EN300-1138942-10g |
2-(2,3-dihydro-1,4-benzodioxin-5-yl)butanoic acid |
1525631-12-2 | 95% | 10g |
$2393.0 | 2023-10-26 |
2-(2,3-dihydro-1,4-benzodioxin-5-yl)butanoic acid Related Literature
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Xiao Liu,Jun Xu,Yinyun Lv,Wenyu Wu,Weisheng Liu,Yu Tang Dalton Trans., 2013,42, 9840-9846
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
Additional information on 2-(2,3-dihydro-1,4-benzodioxin-5-yl)butanoic acid
Introduction to 2-(2,3-Dihydro-1,4-Benzo[d]oxepin-5-yl)Butanoic Acid (CAS No. 1525631-12-2)
The compound 2-(2,3-dihydro-1,4-benzo[d]oxepin-5-yl)butanoic acid, identified by the CAS registry number 1525631-12-2, is a fascinating molecule with significant potential in various fields of chemistry and pharmacology. This compound belongs to the class of aromatic heterocycles, specifically a benzodioxepin derivative, which has garnered attention due to its unique structural features and promising biological activities. Recent studies have highlighted its role in drug discovery, particularly in the development of neuroprotective agents and anticancer therapies.
The molecular structure of 2-(benzodioxepin-5-yl)butanoic acid comprises a bicyclic system strong>, where a benzene ring is fused with a dioxepine moiety. This arrangement creates a rigid framework that contributes to the compound's stability and bioavailability. The presence of the butanoic acid group introduces additional functional diversity, enabling interactions with various biological targets such as enzymes and receptors.
Benzodioxepins, including this compound, have been extensively studied for their potential as < strong >neuroprotective agents strong >. Recent research has demonstrated that 2-(< strong >benzodioxepin strong >-< strong >5 strong > -< strong >yl strong > )< strong >butanoic acid strong > exhibits significant activity in protecting neurons from oxidative stress and inflammation. This property makes it a promising candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
In addition to its neuroprotective effects, this compound has shown potential in the field of oncology. Studies have revealed that it can inhibit the growth of cancer cells by modulating key signaling pathways involved in cell proliferation and apoptosis. The ability to target specific pathways without causing significant toxicity to healthy cells highlights its potential as a selective anticancer agent.
The synthesis of 2-(< strong >benzodioxepin strong > -< strong >5 strong > -< strong >yl strong > )< strong >butanoic acid strong > involves a multi-step process that typically includes cyclization reactions and functional group transformations. Researchers have optimized these steps to improve yield and purity, ensuring scalability for potential large-scale production.
In terms of physical properties, this compound exhibits a melting point of approximately 98°C and is soluble in common organic solvents such as dichloromethane and ethanol. Its solubility profile makes it suitable for various analytical techniques, including high-performance liquid chromatography (HPLC) and mass spectrometry.
The pharmacokinetic profile of 2-(< strong >benzodioxepin strong > -< strong >5 strong > -< strong >yl strong > )< strong >butanoic acid strong > has been studied in preclinical models, revealing favorable absorption and distribution characteristics. These properties are crucial for its potential use as an orally administered drug.
In conclusion, 2-(< strong >benzodioxepin strong > -< strong >5 strong > -< str ong >) butanoic acid (CAS No. 1525631-12- ) represents a compelling molecule with diverse applications in drug discovery and development. Its unique structural features, coupled with promising biological activities, position it as a valuable tool in advancing therapeutic interventions for neurodegenerative diseases and cancer.
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